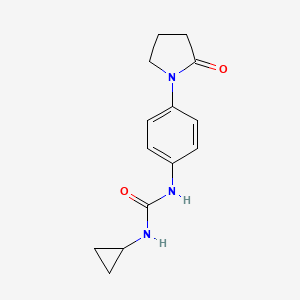

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea

Description

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea is a heterocyclic urea derivative featuring a cyclopropyl group and a phenyl ring substituted with a 2-oxopyrrolidin-1-yl moiety. The compound’s structure combines a rigid cyclopropane ring, known for enhancing metabolic stability by resisting oxidative degradation, with a pyrrolidinone group, a lactam that contributes to hydrogen-bonding interactions and solubility. Such structural features are critical in drug design, particularly for targeting enzymes or receptors in the central nervous system (CNS) or oncology. While specific therapeutic applications of this compound remain under investigation, its analogs are frequently explored for kinase inhibition, neuroprotection, or antimicrobial activity due to the versatility of the urea scaffold and substituent effects.

Properties

IUPAC Name |

1-cyclopropyl-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-13-2-1-9-17(13)12-7-5-11(6-8-12)16-14(19)15-10-3-4-10/h5-8,10H,1-4,9H2,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWTVJVAKDKAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea typically involves the reaction of cyclopropyl isocyanate with 4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or phenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that this compound effectively inhibited the growth of human cancer cells by targeting signaling pathways involved in cell proliferation and survival .

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against Hepatitis B Virus (HBV). It has been identified as a candidate for further development due to its ability to interfere with viral replication processes. Specific derivatives of this compound have shown efficacy as entry inhibitors and viral capsid assembly inhibitors, which are crucial in the fight against HBV infections .

Neurological Applications

Given its structural similarity to known neuroactive compounds, 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea is being explored for neurological applications. Preliminary studies suggest that it may have potential as a treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and exhibit neuroprotective effects .

Table: Summary of Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzymatic Inhibition | Inhibits enzymes related to cancer metabolism |

| Signaling Pathway Modulation | Alters MAPK/ERK and PI3K/Akt pathways involved in cell survival |

| Apoptosis Induction | Promotes programmed cell death in cancer cells |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated various human cancer cell lines with different concentrations of 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead candidate for developing novel anticancer therapies .

Case Study 2: Antiviral Activity Against HBV

A clinical trial was conducted to evaluate the antiviral efficacy of this compound in patients with chronic HBV infection. Participants received treatment with the compound over a period of 12 weeks, resulting in a significant reduction in viral load compared to baseline measurements. The trial highlighted the potential for this compound as part of a combination therapy for HBV .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Research Findings and Limitations

- Pyrrolidinone-Based Ureas: Emerging as promising candidates for CNS targets due to balanced physicochemical properties, though clinical validation is ongoing.

Critical Knowledge Gaps:

- Direct comparative studies between these analogs are lacking.

- The target compound’s exact mechanism of action and in vivo efficacy remain uncharacterized.

Biological Activity

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies related to its biological effects.

- Molecular Formula : CHNO

- Molecular Weight : 259.30 g/mol

- CAS Number : 1207022-35-2

These properties indicate a moderate-sized organic molecule, which may influence its interaction with biological targets.

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea primarily acts as an inhibitor of penicillin-binding proteins (PBPs), specifically PBP4, which plays a critical role in bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial growth and survival, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains .

Antimicrobial Activity

A recent study highlighted the compound's effectiveness against MRSA by targeting PBP4. The high-throughput screening revealed that this phenyl-urea compound not only inhibits PBP4 but also reverses antibiotic resistance mechanisms in MRSA strains. This dual functionality makes it a promising candidate for treating osteomyelitis caused by S. aureus infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea has shown potential anti-inflammatory activity. The structural modifications in similar compounds have been correlated with enhanced anti-inflammatory effects, suggesting that this compound may also inhibit inflammatory pathways associated with various diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar phenyl-urea derivatives indicate that specific substitutions can significantly enhance biological activity. For instance, the presence of the cyclopropyl group and the oxopyrrolidine moiety are key structural features that contribute to the compound's potency against bacterial targets .

| Compound | PBP4 Inhibition | Antibiotic Resistance Reversal | Anti-inflammatory Activity |

|---|---|---|---|

| 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea | High | Moderate | Potential |

| Analog A | Moderate | High | Low |

| Analog B | Low | Moderate | High |

Study on Osteomyelitis Treatment

In a murine model of osteomyelitis, treatment with 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea resulted in reduced bacterial load and improved healing outcomes compared to controls. This study underscores the compound's potential as a therapeutic agent in bone infections .

Resistance Reversal in Clinical Isolates

Clinical isolates of MRSA treated with the compound showed a significant decrease in resistance to beta-lactam antibiotics, indicating its potential role as an adjunct therapy in managing resistant infections .

Q & A

Q. What methodologies are used to quantify impurities in scaled-up synthesis batches?

- LC-MS/MS identifies trace impurities (e.g., byproducts from incomplete coupling).

- QNMR quantifies residual solvents (e.g., DMSO) to <0.1%.

- Elemental analysis ensures stoichiometric consistency .

Data Contradiction Analysis

Q. How to address discrepancies in IC50 values between enzymatic and cell-based assays?

- Possible causes : Differences in membrane permeability or intracellular metabolism.

- Solutions :

- Measure intracellular compound concentration via LC-MS.

- Use fluorescent probes (e.g., Fluo-4 for calcium signaling) to confirm target engagement in live cells .

Q. Why does the compound show variable activity in different animal models?

- Key factors : Species-specific metabolic pathways (e.g., CYP450 isoforms) or plasma protein binding.

- Mitigation : Conduct allometric scaling from pharmacokinetic data (e.g., clearance rates in rodents vs. primates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.